molecular formula C7H10N2O3S B2914443 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole CAS No. 2137700-29-7

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole

Cat. No.: B2914443
CAS No.: 2137700-29-7
M. Wt: 202.23
InChI Key: ZVXDETOCEAVRIQ-UHFFFAOYSA-N
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Description

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole ( 2137700-29-7) is a high-purity chemical building block designed for advanced research and development, particularly in medicinal and synthetic chemistry. This compound features a pyrazole core, a privileged scaffold in drug discovery known for its widespread presence in pharmacologically active agents . The structure is further functionalized with a methylsulfonyl group and a reactive oxiran-2-ylmethyl (glycidyl) moiety, making it a versatile intermediate for the synthesis of more complex molecules . The primary research value of this compound lies in its two key functional groups. The methylsulfonyl group is a strong electron-withdrawing substituent that can influence the electronic properties of the molecule and is commonly found in compounds designed for target binding. The oxirane (epoxide) ring is a highly valuable synthetic handle; it is susceptible to ring-opening reactions by various nucleophiles, such as amines, allowing researchers to easily append additional functional groups and create diverse chemical libraries . This reactivity is exploited in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a][1,4]diazepin-4-ones, which are structures of interest in medicinal chemistry . As a multi-functional intermediate, this compound is well-suited for constructing novel molecular entities for screening against biological targets. Pyrazole-based compounds have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antifungal properties, underscoring the significance of this core structure in developing new therapeutic candidates . Please note: This product is intended for research purposes only and is not classified for human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-13(10,11)7-2-8-9(4-7)3-6-5-12-6/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXDETOCEAVRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CN(N=C1)CC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole typically involves the reaction of appropriate pyrazole derivatives with reagents that introduce the methylsulfonyl and oxirane groups. One common synthetic route involves the reaction of 4-methylsulfonyl-1H-pyrazole with epichlorohydrin under basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nucleophiles like amines and alcohols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole involves its ability to undergo various chemical reactions due to the presence of the reactive epoxide ring and the electron-withdrawing methylsulfonyl group. These functional groups enable the compound to interact with various molecular targets, including enzymes and other proteins, through covalent bonding and other interactions .

Comparison with Similar Compounds

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole can be compared with other similar compounds, such as:

    4-Methylsulfonyl-1H-pyrazole: Lacks the epoxide ring, making it less reactive in certain chemical reactions.

    1-(Oxiran-2-ylmethyl)pyrazole: Lacks the methylsulfonyl group, which affects its electron-withdrawing properties and reactivity.

    4-Methylthio-1-(oxiran-2-ylmethyl)pyrazole:

Biological Activity

4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole is a compound of interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazole ring with a methylsulfonyl group and an oxirane moiety, which contributes to its unique biological profile. The presence of these functional groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that certain pyrazole analogs can decrease the viability of cancer cell lines such as MCF7, with an IC50 value of 39.70 µM for specific derivatives . The mechanism involves the activation of caspases, which are crucial for apoptosis. The compound's ability to modulate caspase activity suggests a potential for developing anticancer therapies targeting these pathways.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity. A series of pyrazole derivatives were evaluated for their efficacy against various bacterial strains. Notably, compounds similar to this compound showed strong antibacterial effects against Staphylococcus aureus and Escherichia coli . The structure-activity relationship indicates that modifications in the pyrazole ring can enhance antibacterial potency.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole moiety have been shown to inhibit inflammatory mediators in vitro, suggesting that this compound may also possess similar activities . Such effects could be beneficial in treating chronic inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis through caspase pathways.
  • Enzyme Inhibition : Inhibition of enzymes relevant to cancer proliferation and inflammation.
  • Antioxidant Activity : Some pyrazole derivatives exhibit radical scavenging capabilities, contributing to their protective effects against oxidative stress .

Data Summary

Biological Activity IC50 Value Target Reference
Anticancer (MCF7)39.70 µMCaspases
Antibacterial (S. aureus)Not specifiedBacterial cell wall synthesis
Anti-inflammatoryNot specifiedPro-inflammatory cytokines

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Case Study 1 : A derivative similar to this compound was tested in a preclinical model for its anticancer properties, showing promising results in tumor reduction and survival rates.
  • Case Study 2 : In a clinical trial assessing the antimicrobial effects of pyrazole compounds, significant reductions in bacterial load were observed in patients with chronic infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Methylsulfonyl-1-(oxiran-2-ylmethyl)pyrazole derivatives?

  • Answer : A common approach involves refluxing precursor compounds (e.g., pyrazole derivatives) with oxidizing agents like chloranil in xylene for extended periods (25–30 hours). Post-reaction, the organic layer is separated, washed with NaOH solution and water, dried (e.g., anhydrous Na₂SO₄), and purified via recrystallization (e.g., methanol) . Optimization requires controlling reaction time and stoichiometry to minimize side products.

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Answer : Single-crystal X-ray diffraction is definitive for confirming molecular geometry, particularly for sulfonyl and oxirane substituents . Complementary methods include:

  • IR spectroscopy : To identify functional groups (e.g., sulfonyl S=O stretches ~1350–1150 cm⁻¹).
  • ¹H/¹³C NMR : To resolve methylsulfonyl and oxirane protons (e.g., oxirane CH₂ signals at δ ~3.5–4.5 ppm).
  • Mass spectrometry (EI/HRMS) : For molecular ion validation and fragmentation patterns .

Q. How can researchers ensure reproducibility in synthesizing pyrazole-based sulfonamides?

  • Answer : Strict control of reaction conditions (temperature, solvent purity) and stoichiometric ratios (e.g., chloranil as a 1.4:1 molar excess) is critical. Post-synthetic purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) or recrystallization improves yield and purity .

Advanced Research Questions

Q. What role do substituents on the pyrazole ring play in isomer distribution during synthesis?

  • Answer : Substituents at the 4-position (e.g., methylsulfonyl) influence steric and electronic effects, altering reaction pathways. For example, bulky groups may favor specific isomers by hindering nucleophilic attack at certain positions. Studies on analogous pyrazoles show that electron-withdrawing substituents (e.g., sulfonyl) reduce isomer diversity by stabilizing intermediates .

Q. How can the oxirane moiety be functionalized for targeted applications (e.g., drug discovery)?

  • Answer : The oxirane's strained ring allows nucleophilic ring-opening reactions. Strategies include:

  • Amine/epoxide reactions : To form β-amino alcohol derivatives.
  • Acid-catalyzed hydrolysis : To generate diols for further esterification or crosslinking .
  • Thiol-epoxide "click" chemistry : For bioconjugation or polymer synthesis .

Q. What experimental approaches resolve contradictions in biological activity data for pyrazole sulfonamides?

  • Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Mitigation strategies include:

  • Dose-response profiling : To establish EC₅₀/IC₅₀ values across multiple models (e.g., antifungal assays against R. solani vs. A. porri) .
  • Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing methylsulfonyl with trifluoromethyl) to isolate pharmacophoric groups .

Q. What mechanisms explain the bioactivity of sulfonamide-pyrazole hybrids in therapeutic contexts?

  • Answer : The methylsulfonyl group enhances metabolic stability and membrane permeability, while the oxirane moiety enables covalent binding to target proteins (e.g., RalA GTPase in cancer studies). Computational docking and MD simulations can validate binding modes .

Methodological Considerations

Q. How should researchers design experiments to evaluate the stability of this compound under varying pH conditions?

  • Answer : Conduct accelerated stability studies using buffered solutions (pH 1–13) at 25°C/40°C. Monitor degradation via HPLC (C18 columns, UV detection at λ ~254 nm) and identify breakdown products using LC-MS .

Q. What strategies optimize regioselectivity in pyrazole functionalization reactions?

  • Answer : Use directing groups (e.g., sulfonyl) to control electrophilic substitution sites. For example, methylsulfonyl at C-4 directs reactions to C-5 via resonance effects. Transition metal catalysts (e.g., Pd/Cu) can further enhance selectivity in cross-coupling reactions .

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